1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties, making them crucial in the development of antibiotics. This particular compound is notable for its structural complexity, which includes a cyclopropyl group, two fluorine atoms, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 2,4-difluoroaniline and cyclopropylamine.
Cyclization: These intermediates undergo cyclization reactions to form the quinoline core structure.
Functional Group Introduction:
Oxidation and Fluorination: The final steps include oxidation to introduce the keto group and fluorination to add the fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and specialized catalysts for fluorination. The process is designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.
Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinolone derivatives with altered functional groups, which can have different biological activities and applications.
Scientific Research Applications
1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex quinolone derivatives.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Medicine: It serves as a lead compound in the development of new antibiotics to combat resistant bacterial strains.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The antibacterial activity of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a different stereochemistry.
Moxifloxacin: A quinolone with additional methoxy and amino groups.
Uniqueness
1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of a cyclopropyl group, two fluorine atoms, and a carboxylic acid group. This unique structure contributes to its potent antibacterial activity and its ability to overcome certain bacterial resistance mechanisms.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanism of action
Properties
IUPAC Name |
1-cyclopropyl-6,7-difluoro-5-methyl-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3/c1-6-11-10(4-9(15)12(6)16)17(7-2-3-7)5-8(13(11)18)14(19)20/h4-5,7H,2-3H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSIBAIBBZICDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1F)F)N(C=C(C2=O)C(=O)O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562617 | |
Record name | 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119915-47-8 | |
Record name | 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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